Cas no 2275341-04-1 (tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate)

Tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate is a versatile organic compound with unique chemical properties. It features a cyclic structure that enhances stability and solubility, making it suitable for various applications. The presence of the hydroxypropyl group imparts hydrophilic characteristics, while the tert-butyl group provides resistance to thermal and chemical degradation. This compound is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, where its structural features contribute to improved efficacy and performance.
tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate structure
2275341-04-1 structure
Product name:tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate
CAS No:2275341-04-1
MF:C11H21NO3
MW:215.289343595505
CID:5924240
PubChem ID:165948790

tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2275341-04-1
    • EN300-4810180
    • tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate
    • Inchi: 1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-9(13)6-8-4-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
    • InChI Key: GLQAUYYBTAZNHL-UHFFFAOYSA-N
    • SMILES: OC(CNC(=O)OC(C)(C)C)CC1CC1

Computed Properties

  • Exact Mass: 215.15214353g/mol
  • Monoisotopic Mass: 215.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.6Ų
  • XLogP3: 1.8

tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4810180-1.0g
tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate
2275341-04-1 95.0%
1.0g
$1086.0 2025-03-15
Enamine
EN300-4810180-0.05g
tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate
2275341-04-1 95.0%
0.05g
$252.0 2025-03-15
Aaron
AR0280W9-50mg
tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate
2275341-04-1 95%
50mg
$372.00 2025-02-15
Aaron
AR0280W9-1g
tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate
2275341-04-1 95%
1g
$1519.00 2025-02-15
Aaron
AR0280W9-100mg
tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate
2275341-04-1 95%
100mg
$542.00 2025-02-15
1PlusChem
1P0280NX-50mg
tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate
2275341-04-1 95%
50mg
$363.00 2024-05-24
1PlusChem
1P0280NX-1g
tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate
2275341-04-1 95%
1g
$1405.00 2024-05-24
Aaron
AR0280W9-500mg
tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate
2275341-04-1 95%
500mg
$1190.00 2025-02-15
Aaron
AR0280W9-5g
tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate
2275341-04-1 95%
5g
$4353.00 2025-02-15
1PlusChem
1P0280NX-500mg
tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate
2275341-04-1 95%
500mg
$1109.00 2024-05-24

Additional information on tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate

Professional Introduction to Compound with CAS No. 2275341-04-1 and Product Name: Tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate

The compound with the CAS number 2275341-04-1 and the product name Tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate represents a significant advancement in the field of chemical pharmaceuticals. This compound, characterized by its unique structural composition, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound includes a tert-butyl group, a 3-cyclopropyl moiety, and a 2-hydroxypropyl moiety, each contributing to its distinct chemical properties and biological activities.

Recent research in the field of pharmaceutical chemistry has highlighted the importance of carbamate derivatives in the development of novel therapeutic agents. The carbamate functional group in this compound is particularly noteworthy, as it is known for its ability to enhance the bioavailability and metabolic stability of active pharmaceutical ingredients (APIs). The presence of the tert-butyl group further stabilizes the carbamate linkage, making it a promising candidate for further exploration in drug design.

One of the most compelling aspects of Tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate is its potential as an intermediate in the synthesis of more complex molecules. The combination of the 3-cyclopropyl and 2-hydroxypropyl substituents introduces unique reactivity that can be exploited in multi-step synthetic pathways. This makes the compound an invaluable tool for chemists working on the development of new drugs, particularly those targeting complex biological pathways.

In recent years, there has been a growing interest in the use of carbamate-based compounds for their antimicrobial and anti-inflammatory properties. Studies have demonstrated that modifications to the carbamate group can significantly alter its biological activity. The specific arrangement of atoms in Tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate may contribute to its ability to interact with biological targets in a manner that could lead to therapeutic benefits. For instance, researchers have explored similar carbamate derivatives as potential inhibitors of enzymes involved in inflammatory responses.

The structural features of this compound also make it an attractive candidate for further investigation in the field of drug delivery systems. The hydrophilic nature of the 2-hydroxypropyl group could enhance its solubility in aqueous environments, while the hydrophobic tert-butyl group could improve membrane permeability. This balance between hydrophilicity and hydrophobicity is crucial for designing effective drug delivery formulations that can target specific sites within the body.

Advances in computational chemistry have enabled researchers to predict the behavior of complex molecules like Tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate with greater accuracy. Molecular modeling studies have shown that this compound may exhibit favorable interactions with biological targets, suggesting its potential as a lead compound for drug development. These computational approaches are complemented by experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed insights into the molecular structure and dynamics.

The synthesis of this compound involves multi-step organic reactions, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the 3-cyclopropyl and 2-hydroxypropyl groups requires careful selection of reagents and catalysts to avoid unwanted side products. Recent improvements in synthetic methodologies have made it possible to produce complex molecules like this one more efficiently, reducing both cost and environmental impact.

In conclusion, Tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate (CAS No. 2275341-04-1) represents a promising candidate for further research in pharmaceutical chemistry. Its unique structural features, combined with recent advances in synthetic and computational chemistry, make it an attractive molecule for drug development. As research continues to uncover new applications for carbamate derivatives, compounds like this one are likely to play a crucial role in shaping the future of medicinal chemistry.

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